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Compound of Interest

2,4-Dichloro-6-methyl-5-
Compound Name:
nitropyrimidine

Cat. No.: B014206

An In-depth Technical Guide to 2,4-Dichloro-6-
methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-methyl-5-nitropyrimidine is a highly functionalized heterocyclic compound of
significant interest in medicinal chemistry and organic synthesis. Its pyrimidine core, substituted
with two reactive chlorine atoms, a methyl group, and a strong electron-withdrawing nitro
group, makes it a versatile precursor for the synthesis of a diverse array of more complex
molecules. The strategic positioning of these functional groups allows for selective chemical
modifications, particularly through nucleophilic aromatic substitution, enabling its use as a key
building block in the development of potentially bioactive compounds and novel pharmaceutical
agents. This guide provides a comprehensive overview of its known physical and chemical
properties, detailed experimental protocols for its synthesis, and an exploration of its chemical
reactivity.

Core Properties

The fundamental physical and chemical characteristics of 2,4-Dichloro-6-methyl-5-
nitropyrimidine are summarized below. This data is essential for its handling, storage, and
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application in experimental settings.

Physical and Chemical

Property Value Reference(s)
2,4-dichloro-6-methyl-5-

IUPAC Name
nitropyrimidine

CAS Number 13162-26-0 [L112113]1[41[5]

Molecular Formula CsH3CI2N3O2 [1112][4115]

Molecular Weight 208.00 g/mol [1112][5]

Appearance Pale-yellow to brown solid [3]

Melting Point 52-54 °C

Boiling Point 135-136 °C (at 22 Torr)

Density 1.626 g/cm3 [6]

N Slightly soluble in Chloroform

Solubility
and Methanol.

Purity >98% [11[2][31[5]
Store in a refrigerator (-20°C),

Storage sealed and away from [11[3]
moisture.

Structural Information
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Synthesis and Experimental Protocols

The synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine is typically achieved through the
chlorination of a dihydroxy pyrimidine precursor. The following protocol is a representative
method.

Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine
from 2,4-Dihydroxy-6-methyl-5-nitropyrimidine

This procedure involves the conversion of the hydroxyl groups of the pyrimidine ring to
chlorides using phosphoryl chloride.

Materials:

2,4-Dihydroxy-6-methyl-5-nitropyrimidine (1 eq.)

Phosphoryl chloride (POCIs)

N,N-dimethylaniline (1 eq.)

N,N-Dimethylformamide (DMF, catalytic amount)

Ethyl acetate

Saturated brine

Anhydrous sodium sulfate

Ice water

Protocol:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 eq.) in phosphoryl chloride.

o Atroom temperature, slowly add N,N-dimethylaniline (1 eq.) dropwise to the solution.

e Subsequently, add a catalytic amount of DMF.
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Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress
using an appropriate technique (e.g., TLC).

Upon completion, allow the mixture to cool and remove the excess phosphoryl chloride by
distillation under reduced pressure.

Carefully add the residue to ice water with stirring.
Extract the aqueous mixture with ethyl acetate.

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium
sulfate.

Remove the solvent by rotary evaporation to yield the crude product as a light yellow to
brown oil.

Purify the crude product by column chromatography on silica gel to obtain the final yellow
solid of 2,4-dichloro-6-methyl-5-nitropyrimidine.

Synthesis Workflow Diagram
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Reaction Setup

Start: Dissolve Precursor
(2,4-dihydroxy-6-methyl-5-nitropyrimidine)

in POCls

Add N,N-dimethylaniline
(1 eq.) dropwise

Add catalytic DMF

Reaction

Reflux for 8 hours

Work-up &qurification

Remove excess POCls
(reduced pressure)

:

Quench with ice water

:

Extract with Ethyl Acetate

:

Wash with brine & Dry
(Naz2S0a4)

:

Solvent Evaporation

[Column Chromatographa

Final Product:
2,4-Dichloro-6-methyl-5-nitropyrimidine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine.
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Chemical Reactivity and Applications

The reactivity of 2,4-Dichloro-6-methyl-5-nitropyrimidine is dominated by the two chlorine
substituents, which are activated towards nucleophilic aromatic substitution (SNAr) by the
electron-withdrawing effects of the ring nitrogens and the nitro group.

Nucleophilic Aromatic Substitution (SNATr)

The chlorine atoms at the C2 and C4 positions can be displaced by a variety of nucleophiles,
such as amines, alkoxides, and thiols. This reactivity is the cornerstone of its utility as a
synthetic intermediate. The presence of the strong electron-withdrawing nitro group at the C5
position significantly enhances the reactivity of both chlorine atoms towards nucleophilic attack.

[7]

Generally, in 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution
preferentially occurs at the C4 position.[8] This regioselectivity is attributed to the greater
stabilization of the Meisenheimer intermediate formed during the attack at C4. However, for
certain nucleophiles, such as tertiary amines, a switch in regioselectivity to the C2 position has
been observed in related 2,4-dichloro-5-nitropyrimidine systems.[8] This allows for controlled,
regioselective functionalization of the pyrimidine core.
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Reactivity of 2,4-Dichloro-6-methyl-5-nitropyrimidine

Nucleophile (Nu:)
(e.g., R-NH2, R-OH, R-SH)

SNAr Reaction

2,4-Dichloro-6-methyl-
5-nitropyrimidine

Attack at C2

C4-Substituted Product C2-Substituted Product
(Major Product) (Minor or specific conditions)

Further Further
Reaction Reaction

Di-Substituted Product
(Excess Nucleophile)

Click to download full resolution via product page

Caption: General SNAr reactivity pathways of the title compound.

Role in Drug Discovery

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with
applications as kinase inhibitors, antivirals, and other therapeutic agents. 2,4-Dichloro-6-
methyl-5-nitropyrimidine serves as a versatile starting material for building libraries of
substituted pyrimidines. By sequentially and selectively replacing the two chlorine atoms,
researchers can introduce different functionalities to modulate the biological activity and
pharmacokinetic properties of the resulting molecules. The nitro group can also be chemically
modified, for example, by reduction to an amine, providing another point for diversification.
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Caption: Role as a core scaffold in drug discovery and library synthesis.

Spectral Data

While experimental spectral data (NMR, IR, MS) for 2,4-Dichloro-6-methyl-5-nitropyrimidine
is not readily available in public databases as of this guide's compilation, predicted data and
analysis of related structures can provide valuable insights.

Predicted *H NMR

The *H NMR spectrum is expected to be very simple, showing a single peak for the methyl
protons.

e ~2.5-2.8 ppm (singlet, 3H): This signal corresponds to the methyl group at the C6 position.
The chemical shift is downfield from a typical aliphatic methyl group due to the deshielding
effects of the aromatic pyrimidine ring and the adjacent nitro group.

Predicted *C NMR
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The 13C NMR spectrum should display five distinct signals corresponding to the five carbon

atoms in the molecule.

Aromatic Carbons (C2, C4, C5, C6): These would appear in the range of ~120-170 ppm. The
carbons directly attached to the chlorine atoms (C2 and C4) and the nitro group (C5) are
expected to be significantly deshielded.

Methyl Carbon: A signal for the methyl carbon would be expected in the aliphatic region,
likely around ~20-25 ppm.

Predicted IR Spectroscopy

The key vibrational modes expected in the IR spectrum are:

~1550-1500 cm~t and ~1350-1300 cm~1: Strong absorptions corresponding to the
asymmetric and symmetric stretching vibrations of the C-NO2z group.

~1600-1450 cm~1: Aromatic C=C and C=N stretching vibrations of the pyrimidine ring.
~3000-2850 cm~1: C-H stretching vibrations of the methyl group.

~800-600 cm~1: C-Cl stretching vibrations.

Mass Spectrometry

In a mass spectrum (Electron lonization), the molecular ion peak [M]* would be observed at

m/z 207 (for 35Cl) and 209 (for 3’Cl), reflecting the isotopic abundance of chlorine. A

characteristic isotopic pattern for two chlorine atoms would be visible. Key fragmentation

pathways would likely involve the loss of the nitro group (-NOz), chlorine atoms (-Cl), and

potentially the methyl group (-CH3).

Safety and Handling

2,4-Dichloro-6-methyl-5-nitropyrimidine is a hazardous substance and should be handled

with appropriate safety precautions.[4][9]

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
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irritation).

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-
ventilated fume hood with appropriate personal protective equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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